molecular formula C6H7NO2 B1631412 5-Hydroxy-2-methoxypyridine CAS No. 51834-97-0

5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412
CAS No.: 51834-97-0
M. Wt: 125.13 g/mol
InChI Key: LKBKDKVMHWPZDB-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methoxypyridine is a heterocyclic building block used in various chemical synthesis . It has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde .


Synthesis Analysis

This compound has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde . It was also used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] .


Molecular Structure Analysis

The molecular formula of this compound is C6H7NO2 .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C6H7NO2. It has a molar mass of 125.13 g/mol. The predicted density is 1.190±0.06 g/cm3. The melting point is 81 °C and the predicted boiling point is 330.1±22.0 °C .

Scientific Research Applications

Synthesis Applications

  • 5-Hydroxy-2-methoxypyridine has been used in the synthesis of 5-functionalised-2-methoxypyridines, which are key intermediates in creating a variety of complex organic compounds (Sośnicki, 2009). This process involves efficient allylation and ring-closing metathesis.

Chelation and Iron Mobilization

  • Derivatives of this compound, like 2-hydroxy-4-methoxypyridine-N-oxide, have been studied for their ability to mobilize iron from human transferrin and horse spleen ferritin, highlighting potential applications in studying iron metabolism and treating iron overload diseases (Kontoghiorghes, 1987).

Anticancer Research

  • Methoxypyridine derivatives like 2-methoxypyridine-3-carbonitrile have been synthesized and evaluated for cytotoxic activities against various cancer cell lines, demonstrating significant antiproliferative effects (Al‐Refai et al., 2019). This indicates a potential role in cancer treatment research.

Material Synthesis

  • This compound derivatives have been used in the synthesis of novel materials with potential applications in non-linear optical (NLO) technology. The synthesized compounds exhibit pseudo-layered structures and second-order NLO applications (Kolev et al., 2008).

Alkaloid Synthesis

  • Methoxypyridines have been instrumental in the synthesis of Lycopodium alkaloids, including lycoposerramine R. This underscores the utility of this compound in the creation of complex natural products (Bisai & Sarpong, 2010).

Pharmaceutical Building Blocks

  • Derivatives like 4-methoxy-2,3,5-trimethylpyridine, synthesized from this compound, are key in preparing gastric-acid inhibiting compounds, showcasing its role in pharmaceutical development (Mittelbach et al., 1988).

Safety and Hazards

The safety data sheet indicates that 5-Hydroxy-2-methoxypyridine may cause irritation. It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2-methoxypyridine interacts with various enzymes, proteins, and other biomolecules. It has been used as a ligand of a platinum complex, showing protein kinase inhibitory action at nanomolar levels . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules and potential enzyme inhibition or activation

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. The compound’s localization or accumulation may be affected by these interactions. Detailed information on these processes is not currently available .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

6-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBKDKVMHWPZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469560
Record name 5-Hydroxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51834-97-0
Record name 5-Hydroxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-2-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

At RT, 50 g (327 mmol) of 6-methoxypyridin-3-ylboronic acid were added to a solution of 46.0 g (392 mmol) of N-methylmorpholine N-oxide in 500 ml of dichloromethane, and the mixture was stirred at 50° C. for 14 h. Additional N-methylmorpholine N-oxide was added until the reaction had gone to completion. The reaction mixture was concentrated under reduced pressure and the crude product was purified by flash chromatography (silica gel 60, cyclohexane/ethyl acetate mixtures). Yield: 32.9 g (80% of theory)
Quantity
50 g
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46 g
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500 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of the 5-acetoxy-2-methoxypyridine(600 mg, 3.59 mmol) in MeOH(10 mL) was added 1M aq. NaOH (10 mL, 10 mmol). After stirring at r.t. for 30 min, volatile solvent was removed in vacuo, acidified with HOAc and extracted with CHCl3(3×). The combined CHCl3 extracts were washed with H2O, dried(anhydrous MgSO4) and evaporated to give the title compound as a brown oil(240 mg, solidified on standing).
Quantity
600 mg
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reactant
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10 mL
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10 mL
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Synthesis routes and methods III

Procedure details

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CC(=O)OO
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Synthesis routes and methods IV

Procedure details

A 2.5 M hexane solution of n-butyllithium (23 mL, 58 mmol) was added over 30 minutes to a −78° C. solution of 5-bromo-2-methoxypyridine (10 g, 53 mmol) in ether (120 mL), keeping the temperature below −65° C. The slurry was stirred for 30 minutes, and then trimethylborate (6.1 mL) was added quickly to the reaction solution. Again the temperature was maintained below −65° C. The solution was stirred for 10 minutes, warmed to 15° C. and then cooled to −78° C. Peracetic acid (56 mmol) was added dropwise, while the temperature was kept at or below −65° C. After addition, the reaction was warmed briefly to −50° C., cooled back to −65° C., then stirred at approximately 25° C. overnight. The reaction was quenched with water (100 mL), and then extracted with ether (3×150 mL). The organic portions were combined and washed with aqueous NaHSO3 solution and brine. The organic portions were extracted two times with 2N aqueous NaOH solution. The pooled basic aqueous fractions were washed with Et2O and then acidified with NaHSO4. The product precipitated out as oil; the aqueous mixture was extracted three times with Et2O, the pooled ether fractions were dried with Na2SO4, and stripped of solvent in vacuo. Yielded 3.6 g of a brown solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Peracetic acid
Quantity
56 mmol
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23 mL
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reactant
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10 g
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reactant
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120 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-methoxypyridine
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5-Hydroxy-2-methoxypyridine
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5-Hydroxy-2-methoxypyridine
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5-Hydroxy-2-methoxypyridine
Reactant of Route 5
5-Hydroxy-2-methoxypyridine
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-2-methoxypyridine

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